molecular formula C8H5NO2S B172288 Thieno[3,2-b]pyridine-6-carboxylic acid CAS No. 117390-39-3

Thieno[3,2-b]pyridine-6-carboxylic acid

Cat. No.: B172288
CAS No.: 117390-39-3
M. Wt: 179.2 g/mol
InChI Key: WEYMRIJRWNCSFV-UHFFFAOYSA-N
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Description

Thieno[3,2-b]pyridine-6-carboxylic acid is a chemical compound with the empirical formula C8H5NO2S and a molecular weight of 179.20 .


Synthesis Analysis

The synthesis of thienopyridines, including this compound, has been the subject of various studies . The synthesis process often involves the oxidation of pyridinethiolate to the corresponding bis(2-pyridyl) disulfide, which reacts with an isopropylidenemalononitrile anion resulting in the S—S bond cleavage and the formation of dicyanoallyl sulfide .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string OC(C1=CN=C2C=CSC2=C1)=O .


Physical and Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 179.20 .

Scientific Research Applications

Photophysical Properties in Antitumor Compounds

Thieno[3,2-b]pyridine derivatives demonstrate significant potential in antitumor applications. Carvalho et al. (2013) explored the photophysical properties of these derivatives, focusing on their solvatochromic behavior and incorporation into lipid membranes for future drug delivery applications using liposomes as carriers. These compounds exhibit promising fluorescence and are mainly located in the lipid bilayer, transitioning between phases, which is crucial for antitumor applications (Carvalho et al., 2013).

Antitumoral Activities

The synthesis and antitumoral activities of novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines were investigated by Queiroz et al. (2010). They found that these compounds, synthesized via palladium-catalyzed C-N Buchwald-Hartwig coupling, exhibited significant antitumoral activity against various human tumor cell lines. They established structure-activity relationships, with the most effective compounds being a benzothiazole and an indole derivative (Queiroz et al., 2010).

Synthesis and Molecular Engineering

Sung et al. (2018) described a synthetic approach for a set of fluorescent thieno[3,2-b]pyridine-5(4 H)-one derivatives, highlighting their tunable photophysical properties. This research underlines the chemical versatility and potential applications of these fluorophores in various fields, including medicinal chemistry (Sung et al., 2018).

Safety and Hazards

Thieno[3,2-b]pyridine-6-carboxylic acid is classified as an acute toxin (oral) and is considered hazardous . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Properties

IUPAC Name

thieno[3,2-b]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-8(11)5-3-7-6(9-4-5)1-2-12-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYMRIJRWNCSFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60554539
Record name Thieno[3,2-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60554539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117390-39-3
Record name Thieno[3,2-b]pyridine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117390-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thieno[3,2-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60554539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thieno[3,2-b]pyridine-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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